5-(Phenylazo)salicylic acid

描述

Contextualization within Azo Compound Chemistry

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent a significant and varied class of organic molecules. researchgate.netchemrevlett.com This functional group is a chromophore, meaning it is responsible for the color of these compounds, which has led to their extensive use as dyes and pigments in various industries. researchgate.netontosight.ai The synthesis of azo compounds typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable nucleophilic compound, such as a phenol (B47542) or another aromatic amine. chemrevlett.comresearchgate.net

The extended system of conjugated π-electrons, which includes the azo group and the aromatic rings, is fundamental to the properties of these compounds. This conjugation influences their color, stability, and reactivity. chemrevlett.com Beyond their use as colorants, azo compounds are investigated for a range of other potential applications, including roles in photodynamic therapy and as organic photoconductors. researchgate.net

Significance of the Salicylic (B10762653) Acid Moiety in Azo Compound Design

The inclusion of a salicylic acid moiety in the structure of an azo compound, as seen in 5-(phenylazo)salicylic acid, introduces specific functionalities that direct its chemical behavior. The salicylic acid portion of the molecule contains both a hydroxyl (–OH) group and a carboxylic acid (–COOH) group. These groups are positioned ortho to each other on the benzene (B151609) ring, which allows them to act as effective chelation sites for metal ions. researchgate.net

This ability to form stable complexes with various metals is a key area of research for salicylic acid-based azo compounds. ontosight.airesearchgate.net The nature of the metal complex, and thus its potential application, can be fine-tuned by introducing different substituents to the aromatic rings. researchgate.net Furthermore, the salicylic acid component itself is known for its biological relevance, which has prompted investigations into the properties of its azo derivatives. uobasrah.edu.iq

Overview of Principal Research Trajectories for this compound

Research into this compound and its derivatives is being pursued along several key avenues. A primary focus is its application in coordination chemistry, where it serves as a ligand for the synthesis of novel metal complexes. ontosight.airesearchgate.net These complexes are studied for their structural properties, stability, and potential catalytic or material science applications.

Another significant area of investigation is in analytical chemistry. The compound's ability to form colored chelates with metal ions makes it a candidate for use as a reagent in colorimetric assays for metal detection.

Additionally, the photoresponsive nature of the azo group, which can undergo reversible cis-trans isomerization upon exposure to light, makes this compound a molecule of interest for the development of photoresponsive materials. ontosight.ai Research also extends to the synthesis of polymeric materials incorporating this and similar azo structures to explore their thermal properties. researchgate.net While some azo compounds containing the salicylic acid moiety have been investigated for their biological activities, such as antimicrobial or anti-inflammatory potential, research in these areas for this compound specifically is still developing. ontosight.aiuobasrah.edu.iq

Compound Properties

| Property | Value |

| Chemical Formula | C13H10N2O3 guidechem.com |

| IUPAC Name | 2-Hydroxy-5-(phenylazo)benzoic acid |

| Molecular Weight | 242.23 g/mol chemicalbook.com |

| CAS Number | 3147-53-3 guidechem.com |

| Appearance | Orange-red solid guidechem.com |

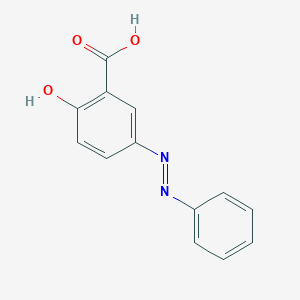

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYSXXPQIFFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877100 | |

| Record name | Benzoic acid, 2-hydroxy-5-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-53-3, 10143-07-4 | |

| Record name | 5-(Phenylazo)salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(phenylazo)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-(phenylazo)salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3147-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(phenylazo)salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(phenylazo)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLAZOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JGZ1HX6EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 5 Phenylazo Salicylic Acid

Diazotization-Coupling Reaction Protocols for 5-(Phenylazo)salicylic Acid Synthesis

The predominant method for synthesizing this compound is the diazotization of an aromatic amine followed by an azo coupling reaction with salicylic (B10762653) acid. ontosight.aivulcanchem.com This classic pathway allows for the formation of the characteristic azo (–N=N–) linkage.

The efficiency and success of the synthesis are highly dependent on the strict control of several reaction parameters. The diazotization step, which involves converting an aromatic primary amine like aniline (B41778) into a diazonium salt, is particularly sensitive. prepchem.com This intermediate is unstable and requires immediate use in the subsequent coupling step.

Key parameters that are optimized to ensure high yield and purity include:

Temperature : The diazotization reaction must be conducted at low temperatures, typically between 0–5°C, to prevent the premature decomposition of the unstable diazonium salt. prepchem.com The coupling reaction is also maintained at this low temperature to ensure a controlled reaction. prepchem.com

pH : The coupling reaction proceeds most effectively under weakly alkaline conditions, with a pH range of 8–10. This is because the alkaline medium facilitates the deprotonation of the hydroxyl group on salicylic acid, which enhances its reactivity toward the diazonium salt.

Molar Ratios : A 1:1 molar ratio between aniline and salicylic acid is typically employed. A slight excess of the diazotizing agent, such as sodium nitrite, is often used to ensure the complete conversion of the aniline.

Following the coupling reaction, the product is typically precipitated by acidifying the reaction mixture. Purification is then achieved through recrystallization from solvents like methanol (B129727) or ethanol (B145695).

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Diazotization Temperature | 0–5°C | Prevents decomposition of the unstable diazonium salt. prepchem.com |

| Coupling Temperature | 0–5°C | Ensures a controlled and efficient coupling reaction. prepchem.com |

| Coupling pH | 8–10 | Deprotonates the hydroxyl group of salicylic acid, increasing its nucleophilicity. |

| Reagent Ratio | Aniline:Salicylic Acid (1:1) | Standard stoichiometric ratio for the reaction. |

| Diazotizing Agent | Slight excess of NaNO₂ | Ensures complete conversion of aniline to the diazonium salt. |

This table is interactive. Click on the headers to sort.

The primary precursors for the synthesis of this compound are aniline and salicylic acid. guidechem.com

The preparation of the precursors involves the following steps:

Aniline Solution : Aniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid. prepchem.com This solution is then cooled to 0°C in an ice-salt bath before the addition of the diazotizing agent. prepchem.com

Salicylic Acid Solution : Salicylic acid is dissolved in a cold aqueous solution of sodium hydroxide (B78521), often with the addition of sodium carbonate, to form its sodium salt. prepchem.com This increases its solubility and prepares it for the coupling reaction.

Deuterated precursors, such as deuterated aniline (C₆D₅NH₂), can be used to synthesize isotopically labeled versions like 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 for use in metabolic and pharmacokinetic studies.

Systematic Derivatization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the systematic development of derivatives with tailored properties. These strategies focus on altering the phenylazo substituent, the salicylic acid moiety, or conjugating the molecule to polymeric backbones. prepchem.comlookchem.comresearchgate.netorientjchem.org

Introducing various substituents onto the phenylazo ring can significantly alter the molecule's electronic properties and biological activity. This is achieved by using substituted anilines as precursors in the diazotization step.

Examples of such modifications include:

Nitro Groups : Using 2-nitroaniline (B44862) or 4-nitroaniline (B120555) results in the formation of 5-[(2-nitrophenyl)azo]salicylic acid and 5-[(4-nitrophenyl)azo]salicylic acid, respectively. saudijournals.com The electron-withdrawing nitro group can cause a bathochromic (red) shift in the molecule's absorption spectrum. tandfonline.com

Sulfonic Acid Groups : The use of sulfanilic acid leads to derivatives like 5-[(sulphanilic acid)azo]salicylic acid. saudijournals.com

Halogens and Alkyl Groups : A derivative, 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid, has been synthesized and shown to possess antibacterial activity. tandfonline.com

Complex Heterocyclic Moieties : More complex amines can be used to create mutual prodrugs. For example, sulfapyridine (B1682706) is used to synthesize Sulfasalazine, and 4-aminophenylbenzoxazol-2-yl-5-acetic acid has been used to create a novel prodrug for treating ulcerative colitis. nih.govzfin.orgvwr.com

Table 2: Examples of Modifications on the Phenylazo Substituent

| Precursor Amine | Resulting Derivative |

|---|---|

| 4-Nitroaniline | 5-[(4-nitrophenyl)azo]salicylic acid saudijournals.com |

| Sulfanilic acid | 5-[(sulphanilic acid)azo]salicylic acid saudijournals.com |

| 4-Bromo-3-methylaniline | 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid tandfonline.com |

| Sulfapyridine | Sulfasalazine (2-Hydroxy-5-((4-(N-(pyridin-2-yl)sulphamoyl)phenyl)diazenyl)benzoic acid) vwr.com |

This table is interactive. Click on the headers to sort.

The salicylic acid portion of the molecule can also be modified at its hydroxyl or carboxyl groups. These modifications can influence the compound's reactivity, solubility, and how it interacts with biological systems.

Ring Substitutions : The aromatic ring of the salicylic acid can be substituted. Azo compounds have been prepared using derivatives such as 3-methoxysalicylic acid and 3-methylsalicylic acid as the coupling components. orientjchem.org

Esterification : The carboxylic acid group can be converted into an ester. For instance, reaction with methacryloyl chloride produces 2-methacryloyl-1-(4'-nitro-4-azo-1'-phenyl) salicylic acid, a monomer that can be used for polymerization. iosrjournals.org

Amide Formation : The carboxyl group can also be converted to an amide, a common strategy in creating prodrugs. researchgate.net

This compound and its derivatives are key components in the design of colon-specific prodrugs and polymeric drug delivery systems. researchgate.nettandfonline.com The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug at the target site. nih.gov

Polysaccharide Conjugates : Dextran has been used as a polymeric carrier. Dextran-5-(4-ethoxycarbonylphenylazo)salicylic acid ester (Dex-5-ESA) is a colon-specific prodrug designed to release both 5-aminosalicylic acid (5-ASA) and benzocaine (B179285) in the large intestine. researchgate.nettandfonline.com

Polyurethane Formation : Azo-containing diacids, such as those derived from salicylic acid, have been reacted with diisocyanates to synthesize segmented polyurethanes, incorporating the azo chromophore into the polymer main chain. researchgate.net

Co-polymers : Azo-containing monomers, such as the methacryloyl derivative of 4-nitrophenylazo salicylic acid, have been co-polymerized with other monomers like methyl acrylate (B77674) to create side-chain azo polymers with potential applications in non-linear optics. iosrjournals.org

Mutual Prodrugs : This strategy involves linking two different therapeutic agents. For example, 5-ASA has been linked via an azo bond to other active molecules like procainamide (B1213733) and cysteine to create mutual prodrugs that deliver both agents to the colon for a potential synergistic effect. samipubco.com A novel prodrug linking 5-ASA with a benzoxazole (B165842) derivative has also been synthesized for the treatment of ulcerative colitis. nih.govsemanticscholar.org

Coordination Chemistry and Metal Complexation of 5 Phenylazo Salicylic Acid

Ligand Behavior of 5-(Phenylazo)salicylic Acid in Metal Ion Interactions

The ability of this compound to form metal complexes is dictated by its inherent structural features and the resulting electronic properties. It can act as a polydentate ligand, meaning it can bind to a central metal ion through multiple points of attachment, forming a stable chelate ring. The study of azo dyes and their metal complexes is a subject of significant interest due to their diverse applications. jocpr.com

This compound possesses several functional groups capable of donating electron pairs to a metal ion, making it an effective chelating agent. The primary coordination sites are the oxygen atoms of the carboxylate group (-COO⁻) and the phenolic hydroxyl group (-OH), along with the nitrogen atoms of the azo group (-N=N-). lookchem.comresearchgate.net

The salicylic (B10762653) acid moiety provides a bidentate O,O-donor set. lookchem.com The carboxyl group can deprotonate and bind to a metal ion through one or both of its oxygen atoms, exhibiting monodentate, bidentate, or bridging coordination modes. ijesi.org The adjacent phenolic hydroxyl group can also deprotonate and coordinate, forming a stable five- or six-membered chelate ring with the metal center. This chelation involving the carboxylate and phenolic oxygens is a well-established coordination mode for salicylic acid and its derivatives. ijesi.org

Furthermore, the azo group can participate in coordination. researchgate.net The nitrogen atoms possess lone pairs of electrons that can be donated to a metal ion, allowing the azo group to act as an additional binding site. This participation can lead to the formation of more complex, polydentate coordination structures. Studies on related azo-salicylate complexes have confirmed that both the hydroxyl and carboxyl groups are affected upon complexation, indicating their involvement in bonding. researchgate.net In some cases, the ligand may act in a monodentate fashion, for example, through a carboxylate oxygen. researchgate.net

The specific structure of this compound significantly influences its binding affinity and selectivity towards different metal ions. The presence of the phenylazo group at the 5-position of the salicylic acid ring alters the electronic properties of the ligand compared to unsubstituted salicylic acid. oup.com This substituent can exert an electron-withdrawing effect, which can influence the acidity of the phenolic and carboxylic protons and, consequently, the stability of the resulting metal complexes. oup.com

The arrangement of the three potential donor groups (carboxyl, hydroxyl, and azo) provides a specific geometric constraint that can favor coordination with metal ions of a particular size or preferred coordination geometry. The ability to form stable chelate rings is a primary driver for its coordination behavior, and the stability of these chelates often follows established orders for different metal ions. ijesi.org For instance, research on the closely related 5-(p-sulfophenylazo)-salicylic acid showed that the stability of its complexes with divalent metals generally follows the Irving-Williams series. oup.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting a salt of the metal ion with the ligand in a suitable solvent. jocpr.com The resulting complexes are often colored and can be characterized by a variety of analytical and spectroscopic techniques, including elemental analysis, thermal analysis (TGA/DSC), infrared (IR) spectroscopy, UV-Visible spectroscopy, and X-ray diffraction. jocpr.comupsi.edu.my

This compound and its derivatives readily form stable complexes with a range of first-row transition metal ions. researchgate.net These interactions have been studied for their potential in analytical applications, such as the colorimetric detection of metal ions.

Zn(II): Complexes with Zinc(II) have been synthesized and studied. In one instance, this compound was found to act as a monodentate ligand, forming a colored complex suitable for the quantitative analysis of zinc. In other systems with related azo dyes derived from salicylic acid, Zn(II) has been shown to form complexes with a distorted tetrahedral geometry. jocpr.com

Co(II), Ni(II), and Cu(II): These metal ions form chelates with this compound and its analogues. researchgate.net Spectroscopic and analytical data for complexes with a related ligand, 4,4'-bis(2'-hydroxy-3'-carboxy-5'-sulphophenylazo)diphenylsulphone, suggest that Co(II), Ni(II), and Cu(II) form distorted octahedral geometries. jocpr.com The stability of these complexes has been investigated, contributing to the understanding of ligand-metal interactions. oup.comresearchgate.net

Fe(III): Iron(III) also forms complexes with this class of ligands. researchgate.netresearchgate.net Studies on Schiff base complexes incorporating a salicylic acid moiety have shown the formation of octahedral Fe(III) complexes. researchgate.net

The table below summarizes the characteristics of some transition metal complexes formed with ligands related to this compound.

| Metal Ion | Proposed Geometry | Characterization Methods | Reference |

|---|---|---|---|

| Zn(II) | Distorted Tetrahedral | Analytical, Conductance, Spectral, Magnetic, Thermal, XRD | jocpr.com |

| Co(II) | Distorted Octahedral | Analytical, Conductance, Spectral, Magnetic, Thermal | jocpr.com |

| Ni(II) | Distorted Octahedral | Analytical, Conductance, Spectral, Magnetic, Thermal | jocpr.com |

| Cu(II) | Distorted Octahedral | Analytical, Conductance, Spectral, Magnetic, Thermal, XRD | jocpr.com |

| Fe(III) | Octahedral | FTIR, UV-Vis, PXRD, SEM | researchgate.net |

The coordination chemistry of this compound extends to lanthanide elements. Structurally analogous ligands, such as 5-azotetrazolyl salicylic acid (H₃ASA), have been used to synthesize a series of lanthanide complexes, including those with Dysprosium(III). rsc.org These complexes often exhibit interesting structural features and properties.

For example, a Dysprosium(III) complex with the formula {[Dy(ASA)(H₂O)₅]·5H₂O} has been successfully synthesized and characterized using single-crystal X-ray diffraction. rsc.org In another study, a Dy(III) complex with 5-azotriazolyl salicylic acid was found to have an eight-coordinated square antiprism geometry. researchgate.net The large ionic radii and high coordination numbers typical of lanthanide ions allow for the formation of complexes with multiple ligands and/or solvent molecules, such as water, in the coordination sphere.

The table below details lanthanide complexes synthesized with a ligand structurally similar to this compound.

| Lanthanide Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Dy(III) | {[Dy(ASA)(H₂O)₅]·5H₂O} | Not specified | rsc.org |

| Dy(III) | [Dy(HATSA)(OAc)(H₂O)₂]·4H₂O | Eight-coordinated square antiprism | researchgate.net |

| Tb(III) | [Tb(HATSA)(OAc)(H₂O)₂]·4H₂O | Eight-coordinated square antiprism | researchgate.net |

Mixed-ligand complexes are coordination compounds in which a central metal ion is bound to two or more different types of ligands. Incorporating this compound or its parent molecule, salicylic acid, into such systems can lead to complexes with tailored properties.

Research has demonstrated the synthesis of mixed-ligand complexes where salicylic acid is combined with other ligands like Schiff bases or 1,10-phenanthroline (B135089). researchgate.netresearchgate.net For instance, transition metal complexes with the general formula [M(NaNp)(Sal)Cl₂], where M is Mn(II), Ni(II), or Cu(II), 'NaNp' is a Schiff base ligand, and 'Sal' is salicylic acid, have been prepared and characterized. researchgate.net Similarly, a mononuclear ternary La(III) complex, [La(sal)₃(phen)₂], has been synthesized, featuring both salicylate (B1505791) and 1,10-phenanthroline ligands coordinated to the lanthanum center. researchgate.net These studies show that the salicylic acid moiety can be effectively integrated into more complex coordination spheres, allowing for the fine-tuning of the structural and electronic properties of the final compound.

The following table provides examples of mixed-ligand systems involving the salicylate ligand.

| Metal Ion | Primary Ligand(s) | Salicylate Ligand | Resulting Complex Formula | Reference |

|---|---|---|---|---|

| La(III) | 1,10-Phenanthroline (phen) | Salicylic acid (sal) | [La(sal)₃(phen)₂] | researchgate.net |

| Mn(II) | Schiff Base (NaNp), Chloride | Salicylic acid (Sal) | [Mn(NaNp)(Sal)Cl₂] | researchgate.net |

| Ni(II) | Schiff Base (NaNp), Chloride | Salicylic acid (Sal) | [Ni(NaNp)(Sal)Cl₂] | researchgate.net |

| Cu(II) | Schiff Base (NaNp), Chloride | Salicylic acid (Sal) | [Cu(NaNp)(Sal)Cl₂] | researchgate.net |

Elucidation of Metal Complex Structures

The three-dimensional arrangement of atoms in metal complexes of this compound and its derivatives is crucial for understanding their chemical reactivity and physical properties. Researchers employ various analytical techniques, primarily single-crystal X-ray diffraction and spectroscopic methods, to elucidate these structures.

Determination of Coordination Geometries (e.g., Tetrahedral, Octahedral)

The coordination geometry of metal complexes involving this compound and its derivatives is highly dependent on the metal ion, its oxidation state, and the nature of other coordinating ligands. The most commonly observed geometries are tetrahedral and octahedral.

Studies on organotin(IV) complexes have provided clear examples of tetrahedral coordination. For instance, triorganotin(IV) complexes of 5-(4-chlorophenylazo)salicylic acid, a derivative of the primary compound, adopt a monomeric distorted tetrahedral configuration. researchgate.net In the case of the triphenyltin-5-(4-chlorophenylazo)salicylate, the ligand coordinates to the tin atom through a single carboxylate oxygen. researchgate.net Similarly, diorganotin(IV) complexes of 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid have been shown to exhibit a four-coordinate tetrahedral geometry in solution, as determined by ¹¹⁹Sn NMR spectroscopy. ijcce.ac.ir

In complexes with transition metals, both tetrahedral and octahedral geometries are prevalent. Research on Schiff bases derived from 5-phenylazo-salicylaldehyde indicates that Mn(II), Ni(II), and Cu(II) complexes tend to form tetrahedral structures, while an iron(III) complex was found to be octahedral. researchgate.netupsi.edu.my Further studies on metal complexes with an azo dye derived from 5-sulphosalicylic acid revealed distorted octahedral geometry for Co(II), Ni(II), and Cu(II) complexes. jocpr.com In contrast, the Zn(II) complex with the same ligand adopted a distorted tetrahedral geometry. jocpr.com This highlights how the choice of metal ion can influence the final coordination geometry.

Table 1: Coordination Geometries of Metal Complexes with this compound and Its Derivatives

| Metal Ion/Group | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Triorganotin(IV) | 5-(4-chlorophenylazo)salicylic acid | Distorted Tetrahedral | researchgate.net |

| Diorganotin(IV) | 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid | Tetrahedral (in solution) | ijcce.ac.ir |

| Co(II), Ni(II), Cu(II) | Azo dye from 5-sulphosalicylic acid | Distorted Octahedral | jocpr.com |

| Zn(II) | Azo dye from 5-sulphosalicylic acid | Distorted Tetrahedral | jocpr.com |

| Fe(III) | Schiff base from 5-phenylazo-salicylaldehyde | Octahedral | researchgate.netupsi.edu.my |

| Mn(II), Ni(II), Cu(II) | Schiff base from 5-phenylazo-salicylaldehyde | Tetrahedral | researchgate.netupsi.edu.my |

Impact of Complexation on Electronic and Structural Properties of the Azo Ligand

The coordination of a metal ion to the this compound ligand induces significant changes in the ligand's electronic and structural properties. These changes are readily observed through spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

Upon complexation, the IR spectrum of the ligand undergoes noticeable shifts. A key indicator of coordination is the change in the vibrational frequency of the carboxylate (COO⁻) and phenolic hydroxyl (-OH) groups. Studies show that complexation often involves the deprotonation of the phenolic hydroxyl group, which is confirmed by the disappearance of its characteristic stretching band in the IR spectra of the metal complexes. jocpr.com Furthermore, the C-O stretching frequency of the phenolic group shifts upon coordination, providing evidence of the metal-oxygen bond formation. jocpr.com The appearance of new vibrational bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, confirming that the ligand coordinates to the metal through both the phenolic oxygen and one of the azo nitrogen atoms. jocpr.comresearchgate.net

The electronic properties of the azo ligand are also significantly altered, as reflected in the UV-Vis spectra. The free ligand (in its salt form) exhibits a primary absorption maximum around 295 nm, corresponding to π→π* transitions within the conjugated aromatic system. Following complexation, a hypsochromic shift (a shift to a shorter wavelength or higher energy), also known as a blue shift, is often observed in the absorption bands of the ligand. researchgate.netupsi.edu.my This shift indicates that the coordination to the metal ion has altered the energy levels of the molecular orbitals involved in the electronic transitions. Additionally, the formation of covalent bonds between the metal and the ligand is suggested by spectroscopic parameters like the Racah parameter (B) and the Nephelauxetic parameter (β), which are often found to be lower in the complexes compared to the free ion values. jocpr.com

Table 2: Spectroscopic Changes in this compound Upon Metal Complexation

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Disappearance of phenolic -OH stretching band | Deprotonation and coordination of the phenolic oxygen | jocpr.com |

| Infrared (IR) Spectroscopy | Shift in C-O stretching frequency | Confirmation of metal-phenolic oxygen bonding | jocpr.com |

| Infrared (IR) Spectroscopy | Appearance of new bands at low frequency | Formation of M-O and M-N bonds | jocpr.com |

| UV-Visible Spectroscopy | Hypsochromic (blue) shift of absorption bands | Alteration of ligand's electronic energy levels upon coordination | researchgate.netupsi.edu.my |

Advanced Spectroscopic and Analytical Characterization of 5 Phenylazo Salicylic Acid and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 5-(Phenylazo)salicylic acid and its derivatives. The analysis of vibrational modes provides insight into the molecular structure and the nature of chemical bonds.

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. A broad band observed in the 3200-2800 cm⁻¹ region is typically assigned to the O-H stretching vibration of the carboxylic acid group, often overlapping with the aromatic C-H stretching vibrations. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carboxyl group, a feature of salicylic (B10762653) acid derivatives, can influence the position and shape of this band. The C=O stretching of the carboxyl group gives rise to a strong absorption band, typically observed around 1660-1680 cm⁻¹.

The presence of the azo group (–N=N–) is confirmed by a characteristic stretching vibration. While this bond is infrared-inactive in perfectly symmetrical trans-azo compounds, it becomes weakly active in asymmetrical molecules like this compound, appearing in the 1400–1450 cm⁻¹ region. Aromatic C=C stretching vibrations from both phenyl rings are observed as a series of bands in the 1600–1450 cm⁻¹ range.

Upon the formation of metal complexes, significant shifts in the FT-IR spectra are observed. For instance, the coordination of a metal ion through the carboxylate group typically leads to the disappearance of the broad O-H band and the appearance of two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) around 1550-1620 cm⁻¹ and a symmetric stretching vibration (νₛ(COO⁻)) around 1380-1420 cm⁻¹. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group.

Table 1: Key FT-IR Vibrational Frequencies for this compound and its Metal Complexes

| Vibrational Mode | This compound (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3200-2800 (broad) | Absent | Carboxylic acid and Phenolic OH |

| ν(C=O) | ~1670 | Absent | Carboxylic acid C=O stretch |

| νₐₛ(COO⁻) | - | ~1580 | Asymmetric COO⁻ stretch |

| ν(C=C) | ~1590, 1490 | ~1590, 1490 | Aromatic C=C stretch |

| ν(N=N) | ~1440 | ~1430 | Azo group N=N stretch |

| νₛ(COO⁻) | - | ~1400 | Symmetric COO⁻ stretch |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The azo –N=N– stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a valuable tool for confirming the presence of the azo linkage. Aromatic ring vibrations also produce distinct Raman signals.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Luminescence Studies

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. Aryl azo compounds are known for their vibrant colors, which arise from electron delocalization across the molecule. wikipedia.org The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) typically displays two main absorption bands.

An intense band is usually observed in the UV region (around 250-320 nm), which is attributed to the high-energy π→π* transition of the conjugated aromatic system. A second, less intense band appears in the visible region (around 350-450 nm), which is characteristic of the n→π* transition of the azo group's non-bonding electrons. scienceworldjournal.org The position of these bands can be influenced by the solvent polarity and the pH of the solution, due to potential ionization of the carboxylic acid and phenolic hydroxyl groups.

The formation of metal complexes with this compound often leads to a shift in the absorption maxima (λₘₐₓ). This shift, known as a bathochromic (red) or hypsochromic (blue) shift, indicates the coordination of the metal ion to the ligand and the alteration of its electronic structure.

Table 2: Typical UV-Vis Absorption Data for this compound

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Transition Type | Associated Moiety |

|---|---|---|---|

| ~300 nm | High | π→π* | Phenyl rings & Azo group |

| ~410 nm | Low | n→π* | Azo group |

Fluorescence spectroscopy provides information on the emission properties of the compound. While salicylic acid itself is fluorescent, many azo compounds are known to quench fluorescence due to the efficient non-radiative decay processes associated with the flexible –N=N– bond and its trans-cis isomerization. Therefore, this compound is generally expected to be weakly fluorescent or non-fluorescent. However, its derivatives or metal complexes might exhibit luminescence, and fluorescence studies can be used to probe binding interactions, for example, with biomolecules or metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives.

In the ¹H NMR spectrum, the aromatic protons of the two different phenyl rings resonate in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets) allow for the assignment of each proton in the salicylic acid and phenylazo moieties. The acidic protons of the carboxyl (–COOH) and hydroxyl (–OH) groups are typically observed as broad singlets at very low fields (>10 ppm), and their positions can be concentration and solvent-dependent. These peaks can be confirmed by D₂O exchange, which causes them to disappear from the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carboxyl carbon (–COOH) appears at the lowest field, typically around 170 ppm. The carbon atom attached to the hydroxyl group (C-OH) resonates around 160 ppm, while the other aromatic carbons are found in the 115-150 ppm range. The specific chemical shifts are influenced by the electronic effects of the substituents (–OH, –COOH, –N=N–Ph).

For organotin derivatives of this compound, ¹¹⁹Sn NMR spectroscopy is a highly valuable technique. The chemical shift (δ) of the ¹¹⁹Sn nucleus is very sensitive to the coordination number and geometry around the tin atom. For instance, four-coordinate tin in triorganotin(IV) derivatives typically shows signals in a different region than five- or six-coordinate tin in diorganotin(IV) complexes, allowing for the determination of the complex's structure in solution.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | >12.0 | broad singlet |

| -OH | >10.0 | broad singlet |

| Aromatic-H | 7.0 - 8.5 | multiplet |

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₀N₂O₃, corresponding to a molecular weight of 242.23 g/mol . sigmaaldrich.com In mass spectra obtained using techniques like electrospray ionization (ESI), the compound can be observed as a protonated molecule [M+H]⁺ at m/z 243 or a deprotonated molecule [M-H]⁻ at m/z 241.

The fragmentation of azo compounds in tandem mass spectrometry (MS/MS) often involves the cleavage of bonds adjacent to the azo group. nih.govupce.cz Common fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of H₂O (18 Da) from the carboxylic acid and hydroxyl groups.

Loss of CO₂ (44 Da) from the carboxylic acid group.

Cleavage of the C–N bond to yield a phenyl diazonium ion (C₆H₅N₂⁺, m/z 105) and a salicylic acid radical.

Cleavage of the N–N bond, which is a characteristic fragmentation for azo dyes. nih.gov

Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Solid-State Characterization Techniques

Powder X-ray Diffraction (PXRD) is a key technique for analyzing the solid-state structure of this compound and its derivatives. The PXRD pattern is a fingerprint of the crystalline solid, determined by the arrangement of molecules in the crystal lattice. A pattern with sharp, well-defined peaks indicates a highly crystalline material, whereas a broad halo suggests an amorphous solid. researchgate.net

The technique is used to confirm the identity of a synthesized compound by comparing its experimental PXRD pattern to a reference pattern from a database or a simulated pattern from single-crystal X-ray diffraction data. researchgate.netnih.gov Furthermore, PXRD is essential for identifying different polymorphic forms of a compound, which have the same chemical composition but different crystal structures. It is also used to assess the phase purity of a sample, as the presence of crystalline impurities would result in additional diffraction peaks. rsc.org

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology, particle size, and shape of solid samples of this compound and its derivatives. uobaghdad.edu.iq SEM images are generated by scanning the sample with a focused beam of electrons, providing high-resolution, three-dimensional-like images of the surface topography. This analysis can reveal whether the material consists of well-defined crystals, aggregates, or amorphous particles. researchgate.net The information obtained from SEM is valuable in materials science, where the physical properties of a solid are often dependent on its particle size and morphology. For example, in the development of pigments or functional materials, controlling the particle morphology is crucial for achieving desired properties. mdpi.com

Electrochemical Characterization (e.g., Cyclovoltammetry, Electrochemical Impedance Spectroscopy)

The electrochemical behavior of this compound and its derivatives can be elucidated using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). These methods provide valuable insights into the redox properties and interfacial behavior of the molecule.

Cyclic voltammetry studies on analogous aromatic azo compounds reveal that the electrochemical reduction of the azo group (-N=N-) typically occurs in two successive one-electron transfer steps in aprotic media. The first step is generally a reversible process leading to the formation of a stable anion radical. The second electron transfer is often followed by an irreversible chemical reaction, such as protonation, leading to a hydrazone derivative. The oxidation of salicylic acid derivatives, on the other hand, has been shown to be an irreversible process. For this compound, the voltammetric profile would be a composite of the redox behavior of the azo group and the salicylic acid moiety. The precise potentials at which these redox events occur would be influenced by the solvent, pH, and the nature of any substituents on the phenyl rings.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of materials and their interfaces with electrolytes. For azo dyes, EIS can provide information on charge transfer resistance and the capacitance of the electrode-electrolyte interface. In the context of this compound, EIS could be employed to characterize the formation of a film on an electrode surface or to study the corrosion inhibition properties of its derivatives on metal surfaces. The analysis of the impedance spectra, often represented as Nyquist or Bode plots, can reveal details about the kinetics of the electrochemical processes and the dielectric properties of the molecular layer. For instance, a study on a salicylic acid-derived azo dye utilized EIS to characterize its electrochemical behavior. researchgate.net

Interactive Data Table: Expected Cyclic Voltammetry and Electrochemical Impedance Spectroscopy Parameters for Azo Compounds.

| Parameter | Technique | Expected Observation | Significance |

| Peak Potential (Ep) | Cyclic Voltammetry | Two distinct reduction peaks for the azo group; one oxidation peak for the salicylic acid moiety. | Indicates the potentials at which redox reactions occur. |

| Peak Current (Ip) | Cyclic Voltammetry | Proportional to the concentration of the analyte. | Allows for quantitative analysis. |

| Scan Rate Dependence | Cyclic Voltammetry | Analysis of peak current vs. scan rate helps determine if the process is diffusion-controlled or adsorption-controlled. | Provides insight into the reaction mechanism. |

| Charge Transfer Resistance (Rct) | Electrochemical Impedance Spectroscopy | A semicircle in the Nyquist plot. | Relates to the kinetics of the electron transfer at the electrode surface. |

| Double Layer Capacitance (Cdl) | Electrochemical Impedance Spectroscopy | Derived from the impedance data. | Reflects the properties of the electrode-electrolyte interface. |

Conductometric Studies for Electrolytic Nature Determination

Conductometric titration is a valuable method for determining the electrolytic nature and dissociation constants of substances in solution. For this compound, which contains a carboxylic acid group, conductometric titration can be employed to determine its pKa value and to study its behavior as a weak electrolyte.

The principle of conductometric titration involves measuring the electrical conductivity of a solution as a titrant is added. In the case of titrating a solution of this compound with a strong base like sodium hydroxide (B78521), the initial conductivity is low due to the slight ionization of the weak acid. As the base is added, the highly mobile hydrogen ions (H⁺) are replaced by less mobile sodium ions (Na⁺), and the salt of the acid is formed, which is a strong electrolyte. This leads to an increase in conductivity. After the equivalence point, the conductivity increases more sharply due to the presence of excess highly mobile hydroxide ions (OH⁻) from the titrant. The equivalence point can be determined graphically by plotting conductivity versus the volume of titrant added.

This technique can also be used to study ion-pair formation and to determine the limiting molar conductivity of the compound's ions. The data obtained from conductometric studies provide fundamental information about the behavior of this compound in solution, which is crucial for its application in various fields, including analytical chemistry and materials science. For example, similar conductometric titration methods are used to determine the purity of acetylsalicylic acid in pharmaceutical tablets. ac-montpellier.fr

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are primarily used to determine the magnetic properties of a substance, particularly whether it is diamagnetic (repelled by a magnetic field) or paramagnetic (attracted to a magnetic field). For an organic molecule like this compound, it is expected to be diamagnetic as it is likely to have all its electrons paired in its ground state.

However, the significance of magnetic susceptibility measurements for this compound becomes prominent when it acts as a ligand to form coordination complexes with transition metal ions. nih.gov The magnetic properties of these metal complexes provide valuable information about the oxidation state and the geometry of the central metal ion, as well as the nature of the metal-ligand bonding.

The magnetic moment of a complex is determined from its measured magnetic susceptibility. This value can then be compared with theoretical values for different numbers of unpaired electrons and different electronic configurations. For instance, a complex of this compound with a d-block metal ion will have a magnetic moment that is indicative of the number of unpaired d-electrons. This information is crucial for understanding the electronic structure and stereochemistry of the complex. The magnetic properties of such complexes are often studied at various temperatures to investigate for any magnetic ordering phenomena, such as ferromagnetism or antiferromagnetism.

Interactive Data Table: Expected Magnetic Properties of Transition Metal Complexes of this compound.

| Metal Ion | Typical Oxidation State | Expected Geometry | Expected Magnetic Behavior |

| Cu(II) | +2 | Square Planar / Distorted Octahedral | Paramagnetic (1 unpaired electron) |

| Ni(II) | +2 | Octahedral / Square Planar | Paramagnetic (2 unpaired electrons) / Diamagnetic |

| Mn(II) | +2 | Octahedral | Paramagnetic (5 unpaired electrons) |

| Zn(II) | +2 | Tetrahedral / Octahedral | Diamagnetic |

Computational Chemistry and Theoretical Investigations of 5 Phenylazo Salicylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively utilized to explore various facets of 5-(Phenylazo)salicylic acid and related azo compounds. These studies are crucial for understanding its behavior in different chemical environments and for designing potential applications.

DFT calculations are instrumental in elucidating the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is typically localized on the electron-rich phenylazo moiety, while the LUMO is distributed over the salicylic (B10762653) acid ring and the azo bridge. This distribution suggests that the molecule is susceptible to electrophilic attack on the phenylazo group and nucleophilic attack on the salicylic acid portion. The calculated HOMO-LUMO gap for similar azo dyes falls within a range that indicates a stable yet reactive molecule. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Similar Azo Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Azobenzene (B91143) | -6.12 | -1.98 | 4.14 |

| 4-Hydroxyazobenzene | -5.85 | -2.15 | 3.70 |

| Salicylic Acid | -6.92 | -1.53 | 5.39 |

Note: These values are illustrative and can vary based on the computational method and basis set used.

The interaction of this compound with semiconductor surfaces, such as titanium dioxide (TiO2), is of great interest for applications in dye-sensitized solar cells and photocatalysis. DFT studies can model the adsorption geometries and binding energies of the molecule on these surfaces. The carboxylic acid group of the salicylic acid moiety is expected to act as an anchoring group, facilitating strong binding to the semiconductor surface.

Several binding modes are possible, including monodentate, bidentate bridging, and bidentate chelating, through the carboxylate group. nih.gov The calculated adsorption energies for similar molecules on TiO2 surfaces indicate a strong chemisorption process. nih.govmdpi.com Van der Waals interactions also play a significant role in stabilizing the adsorbed molecule on the surface.

Table 2: Typical Adsorption Energies of Carboxylic Acids on TiO2 Surfaces

| Adsorption Mode | Typical Adsorption Energy (eV) |

|---|---|

| Monodentate | -0.8 to -1.2 |

| Bidentate Bridging | -1.5 to -2.0 |

| Bidentate Chelating | -1.2 to -1.6 |

Note: These values are approximate and depend on the specific molecule and surface facet.

Analysis of the electronic structure upon adsorption reveals a charge transfer from the molecule to the semiconductor surface, which is a crucial step in the functioning of dye-sensitized solar cells. This charge transfer can lead to a reduction in the band gap of the material.

The azo group (-N=N-) in this compound can exist in two geometric isomers: the more stable trans (E) isomer and the less stable cis (Z) isomer. The interconversion between these isomers, known as photoisomerization, can be triggered by light. DFT calculations have been employed to study the structures and relative stabilities of these isomers and the transition states connecting them. sharcnet.cauwaterloo.caresearchtrends.net

The thermal cis-to-trans isomerization is a key process that determines the lifetime of the cis isomer. Theoretical studies on N-(phenylazo)-substituted nitrogen heterocycles suggest that this isomerization can proceed through either a rotation or an inversion mechanism. sharcnet.cauwaterloo.caresearchtrends.net The rotational pathway involves the rotation around the N=N double bond, while the inversion pathway involves a planar transition state. For many azobenzene derivatives, the rotational mechanism is favored. researchtrends.net The energy barrier for this isomerization is influenced by the electronic character of the substituents and the polarity of the solvent. uwaterloo.ca

The relative energy between the trans and cis isomers is an important factor in the photoswitching properties of azo compounds. pku.edu.cn DFT calculations have shown that the trans isomer is generally more stable than the cis isomer by several kcal/mol. bohrium.com

Furthermore, local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These predictions are valuable for understanding the molecule's behavior in chemical reactions and for designing synthetic routes.

DFT can also be used to model reaction mechanisms and calculate activation energies for various transformations. For instance, the mechanism of transition metal-catalyzed reactions of diazo compounds with phenols has been investigated using DFT, providing insights into the chemoselectivity of such reactions. researchgate.net While specific reaction pathways for this compound are not extensively detailed in the literature, the principles from related systems can be applied to predict its reactivity.

Excited-State Dynamics and Proton Transfer Phenomena

Upon photoexcitation, this compound can undergo excited-state intramolecular proton transfer (ESIPT). iitk.ac.innsf.govnih.govnih.gov This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the carboxylic acid group within the same molecule. nih.gov ESIPT is a fundamental photophysical process that leads to the formation of a transient tautomer with distinct electronic and photophysical properties. nih.gov

Theoretical studies, including ab initio and time-dependent DFT (TD-DFT) methods, have been instrumental in understanding the mechanism of ESIPT in salicylic acid and its derivatives. iitk.ac.inrsc.org These studies have shown that in the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased, facilitating the proton transfer. nih.gov The process is often ultrafast, occurring on the femtosecond to picosecond timescale.

The potential energy surfaces of the ground and excited states have been calculated to map the proton transfer pathway. In the ground state, the normal form is more stable, while in the excited state, the proton-transferred tautomer is often energetically favored. iitk.ac.in This energy difference is responsible for the large Stokes shift observed in the fluorescence spectra of such compounds. The ESIPT process can be influenced by factors such as solvent polarity and the presence of substituents on the aromatic rings. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvation dynamics, and transport properties over time.

For instance, MD simulations can be used to investigate the solvation of this compound in different solvents, providing insights into solute-solvent interactions and their effect on the molecule's conformation and reactivity. researchgate.net Atomistic-scale MD has been used to study the transport of salicylic acid through model membranes. nih.gov

Furthermore, ab initio molecular dynamics (ADMP), which combines molecular dynamics with electronic structure calculations on-the-fly, can be used to simulate chemical reactions and other processes that involve changes in the electronic structure. mit.edunih.gov This method can provide a more accurate description of reactive events compared to classical MD simulations that rely on predefined force fields.

Molecular Docking and Ligand-Protein Interaction Modeling

Computational molecular docking simulations serve as a powerful tool to predict the binding orientation and affinity of a small molecule, such as this compound, to a target protein. These theoretical investigations provide valuable insights into the potential intermolecular interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and π-π stacking. While direct molecular docking studies on this compound are not extensively documented in publicly available literature, the interactions of its core moieties—salicylic acid and azo-benzene structures—with various proteins have been explored, offering a predictive framework for its binding behavior.

Research on salicylic acid derivatives has revealed their potential to interact with a range of biological targets. For instance, in silico docking of a putative salicylic acid analogue demonstrated a significant binding affinity for human cyclooxygenase-2 (COX-2), with a binding energy of -12.30 Kcal/mol. nih.gov This interaction was characterized by molecular interactions with key residues, such as Ser-530, within the aspirin-binding pocket of the enzyme. nih.gov Similarly, other studies on novel salicylic acid derivatives have reported strong binding energies against various protein targets. asianpubs.org

The binding of salicylic acid and its analogues is often governed by the formation of hydrogen bonds through its carboxyl and hydroxyl groups with polar amino acid residues like Arginine, Tyrosine, Alanine, Serine, and Histidine. nih.gov The aromatic ring of the salicylate (B1505791) moiety can also engage in nonpolar and π-π stacking interactions with the protein's binding site. nih.gov

Based on the known interactions of its constituent parts, a hypothetical molecular docking model of this compound can be constructed. The salicylic acid portion would be expected to anchor the molecule within a binding pocket through hydrogen bonding, while the phenylazo group could extend into a more hydrophobic region, potentially forming van der Waals and π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

The following interactive data table summarizes the types of interactions that this compound is predicted to form with protein targets, based on computational models of analogous compounds.

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Carboxyl group (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrogen Bond | Hydroxyl group (-OH) | Aspartate, Glutamate, Serine, Threonine, Tyrosine |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Phenyl rings, Azo group | Leucine, Isoleucine, Valine, Alanine, Proline |

| van der Waals | Entire molecule | Various residues in the binding pocket |

Further computational studies, such as molecular dynamics simulations, would be beneficial to ascertain the stability of the docked conformation and to provide a more dynamic picture of the ligand-protein interactions over time. Such investigations are crucial in the field of drug design and discovery for optimizing lead compounds and understanding their mechanism of action at a molecular level.

Advanced Research Applications of 5 Phenylazo Salicylic Acid and Its Complexes

Development of Photoresponsive Materials and Optoelectronic Devices

The defining feature of the azobenzene (B91143) unit within 5-(phenylazo)salicylic acid is its ability to undergo reversible trans-cis photoisomerization. This light-induced change in molecular geometry, from a thermally stable, linear trans isomer to a metastable, bent cis isomer, is the foundation for its use in photoresponsive materials and optoelectronic devices. This process can alter the material's macroscopic properties, such as shape, color, and refractive index.

Integration into Dye-Sensitized Solar Cells (DSSCs) as Sensitizers

Dye-sensitized solar cells (DSSCs) are a class of low-cost, efficient photovoltaic devices that rely on a sensitizer dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.comicrc.ac.ir The structure of this compound, featuring a chromophoric azo group (the "π-spacer") and a salicylic (B10762653) acid group capable of anchoring to the TiO₂ surface, makes it a relevant model for D-π-A (Donor-π-spacer-Acceptor) organic dyes. mdpi.comresearchgate.net

While this compound itself is not a leading sensitizer, research on structurally analogous azo dyes provides significant insight into its potential. For instance, a series of azo-aldehyde dyes based on a (E)-2-hydroxy-5-(phenyldiazenyl)benzaldehyde scaffold, which closely resembles this compound, have been synthesized and tested in DSSCs. nih.gov The salicylic acid moiety serves as an effective electron acceptor and anchoring group, binding the dye to the semiconductor surface. researchgate.net Upon light absorption, the azo dye enters an excited state, facilitating the injection of an electron into the conduction band of the TiO₂. mdpi.com

The efficiency of these cells is influenced by factors such as the dye's light-harvesting efficiency, the energy levels of its molecular orbitals (HOMO and LUMO) relative to the semiconductor's conduction band, and the kinetics of electron injection and regeneration. mdpi.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) help predict these properties and screen for promising dye structures before synthesis. mdpi.comnih.gov The performance of several azo dyes with structures similar to this compound highlights their potential in this field.

| Azo Dye Sensitizer | Power Conversion Efficiency (η%) | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) |

|---|---|---|---|---|

| (E)-5-((4-fluorophenyl)diazenyl)-2-hydroxybenzaldehyde | 0.42 | 0.57 | 1.17 | 0.63 |

| (E)-5-((4-(tert-butyl)phenyl)diazenyl)-2-hydroxybenzaldehyde | 0.37 | 0.55 | 1.09 | 0.62 |

| (E)-2-hydroxy-5-(p-tolydiazenyl)benzaldehyde | 0.32 | 0.54 | 0.99 | 0.60 |

| Salicylic Acid-Based D-π-A Dye | 3.49 | 0.74 | 6.69 | 0.70 |

Performance characteristics of various azo and salicylic acid-based dyes in DSSCs. nih.govnih.gov

Exploration in Photochromic and Photoresponsive Systems

The reversible isomerization of the azobenzene group is central to the development of photochromic materials, which change color upon exposure to light. This property is being harnessed for applications like optical data storage, molecular switches, and photo-controlled actuators. optica.orgcinz.nz When incorporated into a polymer matrix, the geometric changes of the azo dye molecules can be translated into macroscopic changes in the material. mdpi.com

In the context of optical data storage, information can be written onto a film containing an azo dye using a polarized laser. optica.org The light induces trans to cis isomerization, altering the local optical properties (like birefringence) of the material. This change can then be "read" by another light source. The data can be erased by heating or by irradiating with a different wavelength of light, which promotes the reverse cis to trans isomerization, making the system rewritable. optica.orgresearchgate.net The key parameters for a good photoswitch include its quantum yield, the thermal stability (half-life) of the cis isomer, and its resistance to fatigue over many switching cycles. cinz.nz The fast photoswitching properties of some azo dyes, with isomerization occurring in seconds, make them particularly attractive for high-speed data applications. researchgate.net

Chemical Sensing and Detection Technologies

The dual functionality of this compound, possessing both a chromophoric azo unit and a metal-binding salicylic acid head, makes its structural scaffold ideal for designing chemical sensors. The interaction of an analyte with the sensor molecule can induce a measurable change in its optical properties, such as color (colorimetric sensing) or fluorescence (fluorometric sensing).

Design of Fluorescent and Colorimetric Sensors for Metal Ions and Environmental Pollutants

Azo dyes are effective chromogenic chemosensors because their extended π-conjugated system results in strong absorption in the visible spectrum. nanobioletters.com The salicylic acid moiety can act as a receptor, selectively binding to specific metal ions. This binding event perturbs the electronic structure of the dye, causing a distinct color change that can be detected by the naked eye or a spectrophotometer. nanobioletters.com For example, azo dyes incorporating hydroxyl and carbonyl groups have been shown to act as colorimetric sensors for Fe(III), Co(II), and Ni(II) ions in aqueous solutions. nanobioletters.com

Furthermore, complexes of this compound with lanthanide ions (e.g., Europium, Terbium) are being explored for fluorescent sensing. Lanthanide complexes are known for their unique luminescent properties, including long fluorescence lifetimes and sharp, narrow emission bands. researchgate.netnih.gov In these systems, the organic ligand (the azo dye) acts as an "antenna," absorbing excitation energy and efficiently transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength. researchgate.net When an analyte binds to the complex, it can alter this energy transfer process, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This principle is used to design highly sensitive probes for various analytes. rsc.org

Mechanisms of Sensing Action

The detection capabilities of sensors based on this compound and its complexes are governed by several key photophysical mechanisms:

Luminescence Quenching: In fluorescent sensors, the presence of a target analyte can provide a non-radiative pathway for the excited state to return to the ground state, thus "quenching" or decreasing the fluorescence intensity. This is a common mechanism for detecting heavy metal ions. rsc.org

Competitive Absorption and Inner Filter Effect (IFE): The analyte may absorb light at either the excitation or emission wavelength of the fluorophore. This competition for light reduces the measured fluorescence intensity without direct molecular interaction with the sensor, a phenomenon known as the inner filter effect.

Photoinduced Electron Transfer (PET): In some sensor designs, the binding of an analyte can modulate the rate of electron transfer between a receptor unit and the fluorophore. For example, in a "PET off-on" sensor, the unbound state has an efficient PET process that quenches fluorescence. Analyte binding inhibits this PET process, restoring fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or electron-withdrawing nature of the receptor group. This change affects the intramolecular charge transfer characteristics of the entire dye molecule, leading to a shift in its absorption or emission spectrum and a visible color change. nih.gov

Deprotonation: For analytes such as anions (e.g., sulfide, cyanide), the sensing mechanism can involve the abstraction of a proton from the sensor molecule. rsc.orgresearchgate.net This deprotonation changes the electronic state of the sensor, resulting in a strong colorimetric and fluorometric response.

Pharmacological and Biomedical Research Avenues (Mechanism-Focused)

The pharmacological interest in this compound stems from its structural relationship to Mesalazine (5-aminosalicylic acid or 5-ASA), a primary drug for treating inflammatory bowel disease. nih.gov The mechanisms of action for salicylates are multifaceted and often linked to their antioxidant and enzyme-inhibiting properties. nih.gov

Research into the pharmacological mechanisms of this compound focuses on how it might interfere with inflammatory pathways. One major area of investigation is the inhibition of lipoxygenase (LOX) enzymes. The 5-lipoxygenase (5-LOX) pathway is responsible for producing leukotrienes, which are potent inflammatory mediators. mdpi.comrsc.org Salicylic acid has been shown to inhibit various lipoxygenase isoforms, including 5-LOX. nih.gov The proposed mechanism involves the reduction of the non-heme ferric iron (Fe³⁺) at the enzyme's active site to its inactive ferrous (Fe²⁺) state, thereby halting the catalytic cycle. nih.gov Given that this compound contains this active salicylate (B1505791) moiety, it is a candidate for investigation as a 5-LOX inhibitor. nih.gov

Another key mechanism is related to antioxidant activity. Salicylates can act as antioxidants through several pathways, including the direct scavenging of reactive oxygen species like the hydroxyl radical and the chelation of transition metals that catalyze oxidative reactions. nih.goveurekaselect.com The ability of the salicylate structure to donate a hydrogen atom or an electron is crucial for this activity. daneshyari.comnih.gov By mitigating oxidative stress, which is a key component of chronic inflammation, these compounds can exert a therapeutic effect. researchgate.net The azo linkage may further modulate this activity, making this compound a compound of interest for studying structure-activity relationships in anti-inflammatory and antioxidant research.

Prodrug Design and Colon-Specific Drug Delivery Systems

The unique chemical structure of this compound, characterized by an azo (-N=N-) linkage, has been extensively leveraged in the design of prodrugs for colon-specific drug delivery. This approach is particularly valuable for treating localized diseases of the colon, such as inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease. nih.govnih.gov The core principle involves chemically masking an active drug, like 5-aminosalicylic acid (5-ASA), by linking it to another molecule via an azo bond. nih.govnih.gov This prodrug formulation remains intact and unabsorbed in the upper gastrointestinal tract (GIT), thereby preventing premature drug release and minimizing systemic side effects. nih.govnih.gov Upon reaching the colon, the prodrug is metabolized by the local gut microbiota, releasing the active therapeutic agent directly at the site of inflammation. nih.gov

This targeted delivery strategy enhances the therapeutic efficacy by ensuring a high local concentration of the active drug in the colon. mdpi.com Various mutual azo prodrugs have been synthesized, linking 5-ASA to other potentially therapeutic moieties or carrier molecules to optimize delivery and therapeutic outcome. nih.govresearchgate.netnih.gov The stability of these azo-linked prodrugs in the acidic environment of the stomach and the small intestine is a critical factor for their success as colon-targeting agents. nih.govmdpi.com

The colon hosts a high concentration of anaerobic bacteria, which produce a variety of reductive enzymes, including azoreductases. nih.govjuniperpublishers.com These enzymes are responsible for the metabolic activation of azo-based prodrugs. The cleavage of the azo bond is a reductive process catalyzed by bacterial azoreductases. nih.govjuniperpublishers.comnih.gov This bioactivation is a key example of how gut microbial metabolism can be harnessed for targeted drug delivery. nih.gov

Bacterial azoreductases are typically flavin-dependent enzymes that utilize reducing equivalents, such as NADH or NADPH, as cofactors to catalyze the cleavage of the -N=N- bond. nih.govjuniperpublishers.comemergentresearch.orgresearchgate.net The reaction mechanism is generally a bi-bi ping-pong process where the enzyme's flavin cofactor is first reduced by NAD(P)H. nih.gov The reduced flavin then transfers electrons to the azo compound, cleaving the bond and resulting in the formation of two primary amines. juniperpublishers.comresearchgate.net This enzymatic reduction is highly specific to the anaerobic environment of the colon, as azoreductases are oxygen-sensitive and most active under these conditions. nih.govresearchgate.net The process effectively breaks down the inactive prodrug, such as this compound or its derivatives, to release the active anti-inflammatory agent, like 5-aminosalicylic acid (5-ASA), and a carrier molecule. nih.govnih.gov

The design of this compound-based prodrugs ensures the controlled and site-specific release of active pharmaceutical ingredients. In vitro studies consistently demonstrate the stability of these azo conjugates in conditions simulating the upper GIT and their subsequent breakdown in a simulated colonic environment.

Kinetic studies performed on various azo prodrugs of 5-ASA show negligible drug release in acidic buffers (pH 1.2), which mimics the stomach, and minimal release in neutral buffers (pH 7.4), simulating the small intestine. researchgate.netnih.gov For instance, a mutual prodrug of 5-ASA with L-histidine showed only 14% release over six hours in a phosphate buffer of pH 7.4. researchgate.net Similarly, a prodrug with D-phenylalanine exhibited just 15% release over seven hours under the same conditions. nih.gov However, when these prodrugs are incubated in the presence of rat fecal matter or cecal contents, which contain bacterial azoreductases, a significant and near-complete release of 5-ASA is observed. researchgate.netnih.gov Studies have reported 85% to 87% release of 5-ASA from different prodrugs in rat fecal matter, demonstrating the effectiveness of the azo bond cleavage in the colon. researchgate.netnih.gov This targeted release mechanism ensures that the active drug is delivered directly to the inflamed colon tissue, maximizing its therapeutic effect while minimizing systemic absorption and associated side effects. nih.govnih.gov

| Prodrug Carrier | Condition | Duration (hours) | % 5-ASA Release | Reference |

|---|---|---|---|---|

| L-Histidine | HCl Buffer (pH 1.2) | - | Negligible | researchgate.net |

| L-Histidine | Phosphate Buffer (pH 7.4) | 6 | 14% | researchgate.net |

| L-Histidine | Rat Fecal Matter | - | 85.6% (almost complete) | researchgate.net |

| D-Phenylalanine | HCl Buffer (pH 1.2) | - | Negligible | nih.gov |

| D-Phenylalanine | Phosphate Buffer (pH 7.4) | 7 | 15% | nih.gov |